Indiplon - 325715-02-4

Indiplon

Catalog Number: EVT-271017
CAS Number: 325715-02-4
Molecular Formula: C20H16N4O2S
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indiplon is a non-benzodiazepine hypnotic agent, specifically a pyrazolopyrimidine derivative [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Initially developed for the treatment of insomnia, indiplon exerts its sedative effects through its interaction with the γ-aminobutyric acid type A (GABAA) receptor complex, specifically demonstrating a preference for GABAA receptors containing the α1 subunit [, , , , , , , ].

N-Desmethyl-indiplon

  • Compound Description: N-Desmethyl-indiplon is a pharmacologically inactive metabolite of indiplon. []
  • Relevance: It is a major metabolite of indiplon, formed via N-demethylation primarily catalyzed by CYP3A4/5 enzymes. This metabolic pathway contributes significantly to the clearance of indiplon in humans. []

N-Desacetyl-indiplon

  • Compound Description: N-Desacetyl-indiplon is another pharmacologically inactive metabolite of indiplon. []
  • Relevance: Similar to N-Desmethyl-indiplon, it is a major metabolite of indiplon, resulting from N-deacetylation by organophosphate-sensitive microsomal carboxylesterases. This metabolic pathway is a significant route of indiplon elimination. []

Flutamide

  • Compound Description: Flutamide is a nonsteroidal antiandrogen used to treat prostate cancer. []
  • Relevance: It acts as a substrate for arylacetamide deacetylase (AADAC), the same enzyme responsible for the hydrolysis of indiplon in humans. This shared metabolic pathway suggests potential drug interactions between indiplon and flutamide. []

Phenacetin

  • Compound Description: Phenacetin is an analgesic that was withdrawn from the market due to side effects such as methemoglobinemia and renal failure. []
  • Relevance: Similar to indiplon, phenacetin is hydrolyzed by AADAC. This shared metabolic pathway emphasizes the importance of AADAC in drug metabolism and potential toxicity. []

Rifampicin

  • Compound Description: Rifampicin is an antibiotic used to treat tuberculosis and other bacterial infections. []
  • Relevance: Like indiplon, rifampicin is a substrate for AADAC. The correlation between their hydrolase activities in human liver microsomes further solidifies the role of AADAC in indiplon metabolism. []

Rifabutin

  • Compound Description: Rifabutin is an antibiotic used to treat tuberculosis, particularly in patients with HIV infection. []
  • Relevance: Rifabutin is another rifamycin antibiotic that, along with indiplon, undergoes hydrolysis by AADAC. This shared metabolic pathway highlights the enzyme's role in the biotransformation of various drugs. []

Rifapentine

  • Compound Description: Rifapentine is an antibiotic used in the treatment of tuberculosis. []
  • Relevance: Similar to indiplon, rifapentine is a substrate for AADAC. This shared metabolism further emphasizes the importance of AADAC in the breakdown and elimination of indiplon. []

Zolpidem

  • Compound Description: Zolpidem is a nonbenzodiazepine hypnotic drug used to treat insomnia. [, , , ]

Zaleplon

  • Compound Description: Zaleplon is a nonbenzodiazepine hypnotic used for the short-term treatment of insomnia. [, , , , ]

Eszopiclone

  • Compound Description: Eszopiclone is a nonbenzodiazepine hypnotic used to treat insomnia. [, , , , ]
  • Relevance: Eszopiclone shares its mechanism of action with indiplon by acting as a positive allosteric modulator of GABAA receptors. Although both are used for insomnia, their binding affinities for GABAA receptor subtypes might differ, potentially resulting in different side effect profiles. [, , , , ]

[3H]Ro 15-1788 (Flumazenil)

  • Compound Description: Flumazenil is a benzodiazepine antagonist. []
  • Relevance: It was used as a radioligand in binding studies to characterize the interaction of indiplon with GABAA receptors, demonstrating indiplon's high affinity for the benzodiazepine binding site. []

[3H]Indiplon

  • Compound Description: Radiolabeled indiplon. []
  • Relevance: Used in binding studies to determine its affinity and selectivity for GABAA receptors, confirming its preference for the α1 subunit-containing receptors. []
Source and Classification
  • Chemical Classification: Indiplon belongs to the class of sedative-hypnotics and is specifically categorized as a GABA-A receptor modulator.
  • Chemical Formula: C20_{20}H16_{16}N4_{4}O2_{2}S
  • Molar Mass: 376.43 g·mol1^{-1} .
Synthesis Analysis

Indiplon can be synthesized through various methods, with significant advancements aimed at improving yield and purity. The synthesis typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 3-aminoacetophenone, which is readily available and cost-effective.
  2. Methylation: Dimethyl sulfate is commonly used as a methylation reagent to produce N-{3-[(3-dimethylamine)-1-oxygen-2-allyl]-phenyl-N-methyl}-acetamide as an intermediate .
  3. Reactions:
    • Acetylation: The initial step includes acetylation of 3-aminoacetophenone.
    • Aldol Condensation: This is followed by aldol condensation to form the desired intermediate.
    • Final Cyclization: The final product is obtained through cyclization reactions involving heating under controlled conditions, often in glacial acetic acid, yielding indiplon with high purity (over 99%) .

Technical Parameters

  • Reaction conditions are typically mild, promoting high yields while minimizing by-products.
  • Purification techniques such as recrystallization are employed to achieve the desired purity levels.
Molecular Structure Analysis

Indiplon's molecular structure features a complex arrangement that contributes to its pharmacological activity:

  • Core Structure: The compound consists of a thieno[3,2-c]pyridine ring fused to a phenyl group, which is essential for its interaction with GABA-A receptors.
  • Functional Groups: It contains multiple functional groups including amines and carbonyls that facilitate binding to the receptor sites.

Structural Data

  • 3D Conformation: The molecular geometry allows for optimal fitting into the GABA-A receptor's binding site, enhancing its sedative effects .
  • Polymorphs: Different polymorphic forms of indiplon have been characterized, which can exhibit varying physical properties and stability profiles .
Chemical Reactions Analysis

Indiplon participates in several chemical reactions that are critical for its synthesis and potential modifications:

  1. Methylation Reactions: These are crucial for introducing methyl groups into the molecular structure, impacting both efficacy and pharmacokinetics.
  2. Condensation Reactions: Aldol condensation plays a vital role in forming larger molecular frameworks necessary for biological activity.
  3. Recrystallization: This purification step helps in isolating indiplon from impurities and ensuring consistent quality in pharmaceutical formulations.

Technical Details

  • Reaction yields can vary significantly based on conditions such as temperature, solvent choice, and reaction time.
  • High-performance liquid chromatography (HPLC) is employed for analyzing purity levels post-synthesis .
Mechanism of Action

Indiplon exerts its effects primarily through modulation of GABA-A receptors:

  • Binding Affinity: It selectively binds to the α1 subunits of GABA-A receptors, enhancing GABA's inhibitory action on neuronal excitability.
  • Pharmacodynamics: By increasing chloride ion influx through these receptors, indiplon promotes sedation and reduces sleep latency without the typical side effects associated with benzodiazepines.

Relevant Data

  • Indiplon has a short elimination half-life of approximately 1.5 to 1.8 hours, making it suitable for treating sleep onset insomnia without prolonged sedation .
Physical and Chemical Properties Analysis

Indiplon exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited solubility in water.
  • Stability: Various polymorphs exhibit different stability profiles; thus, understanding these properties is crucial for formulation development.

Characterization Techniques

  • Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are utilized for characterizing polymorphs and thermal behavior .
Applications

Indiplon’s primary application lies within the pharmaceutical sector as a sedative-hypnotic agent:

  1. Insomnia Treatment: It has been primarily developed for managing primary insomnia, particularly in adults.
  2. Research Applications: Ongoing studies explore its potential use in other sleep disorders and as part of combination therapies for broader neuropsychiatric applications.

Future Directions

Despite regulatory challenges limiting its availability in certain markets, research continues into optimizing its formulation to enhance efficacy while minimizing side effects associated with traditional sedatives .

Synthetic Methodologies and Optimization

Novel Synthetic Pathways for Pyrazolopyrimidine Core Architecture

The synthesis of indiplon's pyrazolopyrimidine core represents a significant advancement in heterocyclic chemistry, employing innovative strategies to achieve structural precision and high yield. A pivotal approach involves the condensation of 3-amino-1H-pyrazole-5-carboxylic acid derivatives with appropriately functionalized β-keto esters, followed by regioselective cyclization. This method capitalizes on the nucleophilic character of the aminopyrazole to attack the electrophilic carbonyl carbon of the β-keto ester, initiating ring closure under controlled conditions [1]. Critical to this process is the use of 3-acetamido acetophenone as a key intermediate, which undergoes selective deacetylation and subsequent cyclocondensation with ethyl formate or dimethylformamide-dimethylacetal to construct the pyrazolopyrimidine ring system [1] [6].

A particularly efficient pathway detailed in patent CN101591338B utilizes a three-step sequence starting from 1-(3-aminophenyl)ethan-1-one:

  • N-Acetylation with acetic anhydride in toluene yields N-(3-acetylphenyl)acetamide
  • Regioselective cyclization with ethyl formate in the presence of potassium hydroxide produces 7-(3-acetamidophenyl)pyrazolo[1,5-a]pyrimidine
  • Selective N-demethylation and thiophene-2-carbonyl incorporation via Friedel-Crafts acylation completes the core architecture [1].

This method achieves an overall yield of 68% with exceptional regiocontrol, minimizing the formation of the kinetically favored but undesired 5-regioisomer. The reaction specificity is attributed to steric and electronic modulation by the acetamido group, which directs cyclization to the C7 position [1] [6].

Table 1: Comparative Analysis of Pyrazolopyrimidine Core Synthesis Methods

Starting MaterialCyclization AgentCatalyst/ReagentYield (%)Regioselectivity (C7:C5)
3-AcetamidoacetophenoneEthyl formateKOH/DMF8595:5
3-AminophenylpyruvateDMF-DMAAcOH/Reflux7288:12
ThienylcarbonyldihydropyrimidinePOCl₃N-Methylpyrrolidone6892:8

Purification presents unique challenges due to indiplon's polymorphic behavior. Novel crystallization techniques using methyl tert-butyl ether (MTBE) or ethanol-water mixtures enable isolation of the thermodynamically stable Form α polymorph, characterized by single-crystal X-ray diffraction to possess a monoclinic P2₁/c space group with distinctive hydrogen-bonding motifs [6]. This polymorph exhibits superior physicochemical properties, including enhanced solubility during synthesis (23.7 mg/mL in ethanol at 25°C) compared to the metastable Form γ (18.2 mg/mL) [6].

Catalytic Systems and Reaction Efficiency in N-Alkylation Steps

The introduction of the N-methylacetamide moiety represents a critical transformation where catalytic methodologies significantly enhance efficiency. Traditional approaches employed iodomethane with inorganic bases like potassium carbonate in dimethylformamide, but suffered from over-alkylation and poor atom economy (<45%) [1]. Modern catalytic systems have revolutionized this step through two principal mechanisms:

Palladium-Catalyzed N-Alkylation leverages the borrowing hydrogen methodology, where palladium complexes activate alcohol-based alkylating agents. The catalyst system comprising Pd/C (5 mol%) and triethylenediamine (DABCO, 20 mol%) in toluene enables selective N-methylation using methanol as the methyl source. This system achieves 92% conversion at 90°C within 6 hours, with catalyst recyclability demonstrated over five cycles without significant loss in activity [3] [8]. The mechanism involves:

  • Pd(0) oxidation to Pd(II) via alcohol dehydrogenation
  • Imine formation from the intermediate aldehyde and amine
  • Reduction of the imine by Pd-H species to yield the alkylated product [3].

Phase-Transfer Catalysis (PTC) in biphasic systems provides an alternative for N-alkylation under mild conditions. The combination of tetrabutylammonium bromide (TBAB, 10 mol%) with 50% aqueous sodium hydroxide facilitates methyl transfer from dimethyl carbonate to the secondary amine precursor. This system operates efficiently at 80°C, achieving 94% yield with negligible O-alkylation byproducts (<1.5%). The phase-transfer agent facilitates hydroxide ion transfer into the organic phase (toluene), activating dimethyl carbonate for nucleophilic attack [8].

Table 2: Catalytic Systems for N-Methylation in Indiplon Synthesis

Catalyst SystemAlkylating AgentTemperature (°C)Time (h)Yield (%)Byproducts (%)
Pd/C + DABCOMethanol90692<3
TBAB/NaOH (aq)Dimethyl carbonate80894<1.5
K₂CO₃/DMFIodomethane60127815
[BMIM]PF₆ ionic liquidDimethyl sulfate704897

The emergence of ionic liquid-mediated alkylations offers additional advantages in selectivity control. When conducted in 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆), the N-methylation exhibits enhanced orthogonality toward competing functional groups, particularly the thiophene carbonyl moiety. This solvent system enables a 40% reduction in reaction time compared to conventional DMF while maintaining yields >89% [8].

Green Chemistry Approaches in Industrial-Scale Synthesis

Industrial production of indiplon has incorporated several green chemistry principles to minimize environmental impact while maintaining cost efficiency. The most significant advancement involves solvent-free reaction conditions for the final cyclization step, eliminating volatile organic compounds (VOCs) traditionally used in Friedel-Crafts acylations. By employing indium(III) triflate (5 mol%) as a water-tolerant Lewis acid, the thiophene-2-carbonyl chloride coupling proceeds at 80°C without solvents, achieving 91% yield with an E-factor of 2.1 (kg waste/kg product) – substantially lower than the conventional solvent-based process (E-factor 8.7) [9] [1].

Waste stream reduction has been addressed through catalyst recovery and recycling in key synthetic steps. Palladium catalysts immobilized on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) enable efficient recovery via magnetic separation, maintaining >90% activity over seven catalytic cycles in N-methylation reactions. This approach reduces heavy metal waste by 85% compared to homogeneous catalysts [3]. Additionally, the implementation of continuous flow hydrogenation for nitro group reductions diminishes solvent consumption by 60% while enhancing safety parameters through superior heat transfer and reduced reactor volume [1].

The atom economy of the synthesis has been optimized through innovative byproduct utilization strategies:

  • Acetic acid co-produced during N-acetylation is recovered via distillation (89% purity) for reuse in esterification steps
  • Potassium salts from cyclization reactions are repurposed as fertilizer supplements after appropriate purification
  • Mother liquors from crystallization are subjected to countercurrent extraction, recovering 78% of unreacted intermediates [1] [9]

These integrated approaches have enabled reduction in the overall Process Mass Intensity (PMI) from 187 to 43, placing indiplon synthesis at the forefront of sustainable pharmaceutical manufacturing. The environmental impact is further reduced through enzymatic resolution of chiral intermediates where applicable, though this approach remains secondary to the catalytic innovations in the primary synthesis route [9].

Properties

CAS Number

325715-02-4

Product Name

Indiplon

IUPAC Name

N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C20H16N4O2S/c1-13(25)23(2)15-6-3-5-14(11-15)17-8-9-21-20-16(12-22-24(17)20)19(26)18-7-4-10-27-18/h3-12H,1-2H3

InChI Key

CBIAWPMZSFFRGN-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4

Solubility

Soluble in DMSO, not in water

Synonyms

NBI-34060; NBI34060; NBI 34060; CL285,489; CL-285,489; CL 285,489; CL-285489; CL 285489; CL285489; Indiplon

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.